molecular formula C15H30N4O8 B605849 Azido-PEG4-Amido-Tris CAS No. 1398044-55-7

Azido-PEG4-Amido-Tris

Cat. No. B605849
M. Wt: 394.43
InChI Key: VHNSHQSKKKHCAL-UHFFFAOYSA-N
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Description

Azido-PEG4-Amido-Tris is a PEG-based PROTAC linker . It contains an azide group and three hydroxyl groups . The azide group enables Click Chemistry . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Synthesis Analysis

Azido-PEG4-Amido-Tris is used in the synthesis of PROTACs . The azide group enables Click Chemistry . The indicated molecular weight of the multi-arm PEG is the sum of the molecular weights of all the arms .


Molecular Structure Analysis

The molecular weight of Azido-PEG4-Amido-Tris is 394.42 . Its molecular formula is C15H30N4O8 . The SMILES representation is O=C (NC (CO) (CO)CO)CCOCCOCCOCCOCCN= [N+]= [N-] .


Chemical Reactions Analysis

Azido-PEG4-Amido-Tris is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

Azido-PEG4-Amido-Tris has a molecular weight of 394.42 . Its molecular formula is C15H30N4O8 . It appears as a viscous liquid . Its color ranges from yellow to brown .

Scientific Research Applications

Synthesis and Drug Delivery

  • A poly(ethylene glycol) (PEG) conjugate of 3′-azido-3′-deoxythymidine (AZT) was synthesized as a novel sustained-release prodrug, showing potential for increased retention in gastrointestinal conditions and extended absorption and elimination half-lives, suggesting a feasible alternative to oral administration of AZT in a clinical setting (Li et al., 2010).

Cell Adhesion and Tissue Engineering

  • Azido-[polylysine-g-PEG] (APP) substrates facilitated spatially controlled dynamic cell adhesion, with the addition of a functional peptide to the culture medium rapidly triggering cell adhesion, showing potential for tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).

Drug Conjugation and Bioconjugation Chemistry

  • Azido-terminated heterobifunctional poly(ethylene glycol) derivatives were synthesized for "click" conjugation, presenting a method to conjugate various ligands with an alkyne group through 1,3-dipolar cycloaddition reaction conditions, offering a quantitative approach for the development of drug delivery systems (Hiki & Kataoka, 2007).

Antibacterial Applications

  • Amino-terminated poly(amidoamine) (PAMAM) dendrimers terminated with poly(ethylene glycol) groups exhibited strong antibacterial properties against Gram-negative bacteria like Pseudomonas aeruginosa, suggesting potential applications for antimicrobial drug delivery (Calabretta et al., 2007).

properties

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O8/c16-19-17-2-4-25-6-8-27-10-9-26-7-5-24-3-1-14(23)18-15(11-20,12-21)13-22/h20-22H,1-13H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNSHQSKKKHCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126236
Record name 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-Amido-Tris

CAS RN

1398044-55-7
Record name 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398044-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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